1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride
Overview
Description
Scientific Research Applications
Applications in Chemistry and Drug Development
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride is a compound of interest in the realm of chemistry and pharmacology, primarily due to its potential as a scaffold in drug development. The compound's relevance spans various aspects of scientific research, including its role in synthesizing complex molecules, exploring biological activities, and its utility in creating novel pharmacological agents.
Chemistry and Synthetic Applications : The compound is part of broader classes of chemicals that demonstrate significant versatility in chemistry. Pyrrolopyridine derivatives, for instance, are crucial for the development of kinase inhibitors, a group of pharmaceuticals that play a pivotal role in treating cancer and autoimmune diseases. The structural flexibility of pyrrolopyridines allows for the design of molecules that can interact with kinases in multiple binding modes, offering a foundation for the development of potent and selective inhibitors (Wenglowsky, 2013).
Pharmacological Targets : Pyrrolidine, a core structure related to pyrrolopyridines, is frequently used in drug discovery due to its contribution to the stereochemistry of molecules, which can significantly impact their pharmacological profile. This aspect is critical for the creation of drugs with improved efficacy and specificity. The pyrrolidine scaffold is particularly valued for its ability to increase the three-dimensional (3D) coverage of molecules, enhancing interactions with biological targets and potentially leading to more effective drug candidates (Li Petri et al., 2021).
Biological Activity and Medicinal Applications : The compound's relevance extends into the exploration of biological activities and the potential development of new therapeutic agents. Derivatives of pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride can serve as vital precursors or building blocks in synthesizing biologically active molecules. For example, research into pyrrolizidine alkaloids highlights the structural diversity and evolutionary significance of these compounds in nature, which can inspire the development of novel drugs with unique mechanisms of action (Langel et al., 2011).
properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-4-6-5-11-8-7(6)2-1-3-10-8;;/h1-3,5H,4,9H2,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMAOWKQICDFAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CN)N=C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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